3-Bromo-5-(pyrrolidin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-5-(pyrrolidin-1-yl)pyridazine” is a chemical compound that has been studied for its potential use in enhancing the potency of other compounds against common pests .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazine ring with a bromine atom at the 3rd position and a pyrrolidine ring attached at the 5th position . The molecular weight of the compound is 228.09 .
Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 228.09 . The InChI code for the compound is 1S/C8H10BrN3/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2 .
科学的研究の応用
Synthesis and Chemical Properties
Bromination and NMR Studies : The bromination of related nitrogen heterocyclic compounds has been studied to understand the reactivity and electronic structure of these molecules. Bromination results in various derivatives that are crucial for further chemical transformations. The NMR spectra of these compounds are analyzed in detail to elucidate their structure (Paudler & Dunham, 1965).
Catalyst-Free Annulation Reactions : A methodology has been developed for the efficient synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines via a catalyst-free annulation reaction under microwave irradiation. This process is environmentally friendly and offers a rapid way to expand molecular diversity (R. N. Rao et al., 2018).
Biological and Medicinal Applications
Anticonvulsant and Anti-inflammatory Activities : New benzofuran-based heterocycles have been synthesized, with some showing promising anticonvulsant and anti-inflammatory activities. This indicates the potential of such compounds in drug development (K. Dawood et al., 2006).
Water Oxidation Catalysts : A family of Ru complexes has been developed for water oxidation, showcasing the role of 3,6-bis-[6'-(1'',8''-naphthyrid-2''-yl)-pyrid-2'-yl]pyridazine as a bridging ligand. These complexes demonstrate significant oxygen evolution, highlighting their potential in catalytic water splitting (R. Zong & R. Thummel, 2005).
Anticancer Agents : The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, starting from related compounds, has been explored for their potential as anticancer agents. These compounds exhibit mitotic inhibition, indicating their therapeutic potential (C. Temple et al., 1987).
Antiviral Activities : Certain derivatives have been evaluated for their antiviral properties, demonstrating the importance of structural modifications for biological activity. This research underscores the potential of these compounds in developing new antiviral drugs (D. Bergstrom et al., 1984).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
The specific mode of action of 3-Bromo-5-(pyrrolidin-1-yl)pyridazine It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may interact with its targets in a similar manner.
Result of Action
The molecular and cellular effects of This compound Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .
特性
IUPAC Name |
3-bromo-5-pyrrolidin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLOQWNGZRELPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1619987-50-6 |
Source
|
Record name | 3-bromo-5-(pyrrolidin-1-yl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。